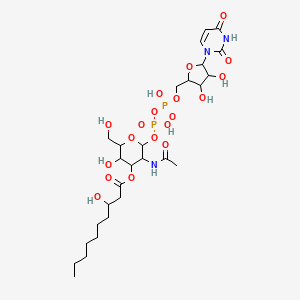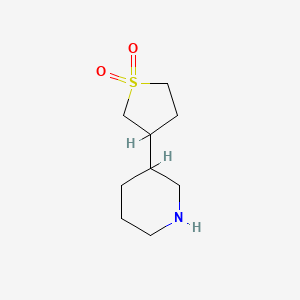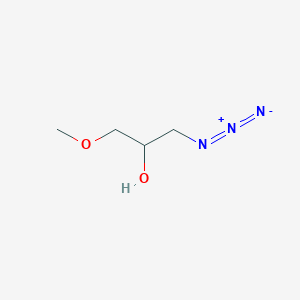![molecular formula C11H19FO11 B12312298 6-[2-Fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol](/img/structure/B12312298.png)
6-[2-Fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cellobiosyl fluoride is a synthetic compound derived from cellobiose, a disaccharide consisting of two glucose molecules linked by a β(1→4) glycosidic bond. This compound is of significant interest in the field of carbohydrate chemistry due to its utility as a glycosyl donor in enzymatic and chemical synthesis of oligosaccharides and polysaccharides .
Métodos De Preparación
The preparation of cellobiosyl fluoride typically involves the conversion of cellobiose octa-acetate to the corresponding glycosyl fluoride. The synthetic route includes the following steps :
Bromination: Cellobiose octa-acetate is treated with hydrogen bromide in acetic acid to replace the acetoxy group at the anomeric position with a bromine atom.
Fluorination: The brominated intermediate is then reacted with a fluoride source, such as silver fluoride, to produce cellobiosyl fluoride.
Análisis De Reacciones Químicas
Cellobiosyl fluoride undergoes various chemical reactions, primarily involving its role as a glycosyl donor in glycosylation reactions. Some key reactions include :
Glycosylation: Cellobiosyl fluoride can react with alcohols in the presence of a catalyst to form glycosidic bonds, producing oligosaccharides and polysaccharides.
Hydrolysis: It can be hydrolyzed by enzymes such as glycoside hydrolases to yield cellobiose.
Polymerization: Enzymatic polymerization of cellobiosyl fluoride can lead to the formation of cellulose-like polymers.
Aplicaciones Científicas De Investigación
Cellobiosyl fluoride has several applications in scientific research, including :
Chemistry: It is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate for studying the mechanisms of glycoside hydrolases and glycosyltransferases.
Medicine: Research into its potential use in drug delivery systems and as a building block for bioactive compounds is ongoing.
Industry: It is utilized in the production of cellulose derivatives and other polysaccharides for various industrial applications.
Mecanismo De Acción
The mechanism of action of cellobiosyl fluoride involves its role as a glycosyl donor in enzymatic reactions. The compound interacts with glycoside hydrolases, which catalyze the cleavage of the glycosidic bond, releasing cellobiose. In glycosylation reactions, cellobiosyl fluoride reacts with acceptor molecules to form new glycosidic bonds, facilitated by the catalytic action of glycosyltransferases .
Comparación Con Compuestos Similares
Cellobiosyl fluoride is unique among glycosyl donors due to its stability and reactivity. Similar compounds include :
Methyl cellobioside: Another glycosyl donor used in carbohydrate synthesis.
Cellobiosyl bromide: A less stable glycosyl donor compared to cellobiosyl fluoride.
Cellobiosyl chloride: Another halogenated derivative of cellobiose used in glycosylation reactions.
Cellobiosyl fluoride stands out due to its higher stability and efficiency in forming glycosidic bonds, making it a preferred choice in many synthetic applications.
Propiedades
IUPAC Name |
6-[2-fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FO11/c12-11(1-13)7(3(15)5(17)9(20)23-11)21-10-6(18)2(14)4(16)8(19)22-10/h2-10,13-20H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJATNBPLNYZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)O)O)O)O)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FO11 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)


![3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B12312256.png)





![4-[5-[1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B12312283.png)
